4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene is a synthetic organic compound characterized by the presence of bromomethyl, methoxy, and trifluoroethoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is usually a substituted benzene derivative.
Bromomethylation: The bromomethyl group is introduced through a bromomethylation reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, typically using methanol and a suitable catalyst.
Trifluoroethoxylation: The trifluoroethoxy group is introduced through a nucleophilic substitution reaction, using 2,2,2-trifluoroethanol and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thiols.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methyl-1-(2,2,2-trifluoroethoxy)-benzene: Similar structure but with a methyl group instead of a methoxy group.
1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
Uniqueness
4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and physical properties. The presence of both methoxy and trifluoroethoxy groups enhances its solubility and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BrF3O2 |
---|---|
Molecular Weight |
299.08 g/mol |
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H10BrF3O2/c1-15-8-3-2-7(5-11)4-9(8)16-6-10(12,13)14/h2-4H,5-6H2,1H3 |
InChI Key |
NNBXNEHKMLQHJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)OCC(F)(F)F |
Origin of Product |
United States |
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